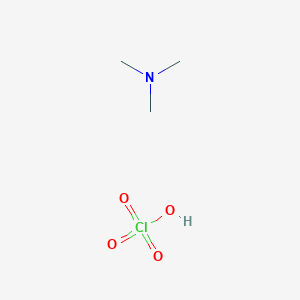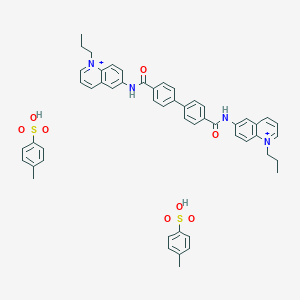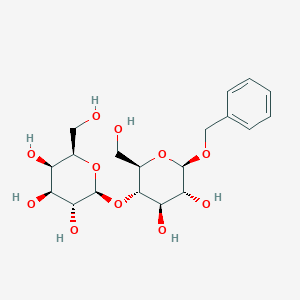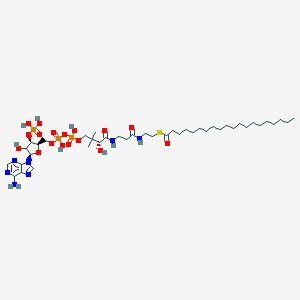![molecular formula C10H8N2S2 B100486 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole CAS No. 17281-27-5](/img/structure/B100486.png)
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is a heterocyclic compound with a molecular formula of C12H8N2S2. It has been widely studied for its potential applications in various fields, including material science, medicinal chemistry, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in the body, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is its versatility as a reagent in organic synthesis. It can be easily synthesized and used in a variety of reactions to produce complex organic molecules. However, one of the main limitations of this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate safety precautions when handling and using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its interaction with specific targets in the body.
2. Exploration of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of new synthetic methods for the production of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole and its derivatives.
4. Investigation of its potential applications in material science, such as the synthesis of novel organic materials with interesting optical and electronic properties.
5. Studies on the toxicity and safety of this compound, and the development of appropriate safety guidelines for its use in lab experiments and potential applications in medicine and industry.
In conclusion, 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanisms of action, potential applications, and safety profile.
Métodos De Síntesis
The synthesis of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole involves the reaction of 2-aminothiophenol with 2,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a versatile reagent for the synthesis of complex organic molecules.
Propiedades
Número CAS |
17281-27-5 |
|---|---|
Nombre del producto |
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole |
Fórmula molecular |
C10H8N2S2 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
2,7-dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H8N2S2/c1-5-11-7-3-4-8-10(9(7)13-5)14-6(2)12-8/h3-4H,1-2H3 |
Clave InChI |
QOGDFVSCZRZUNU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
SMILES canónico |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
Sinónimos |
Benzo[1,2-d:4,3-d]bisthiazole, 2,7-dimethyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)



